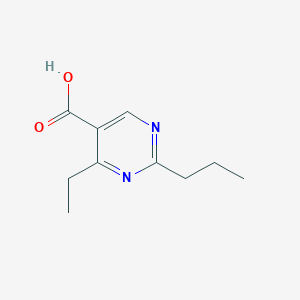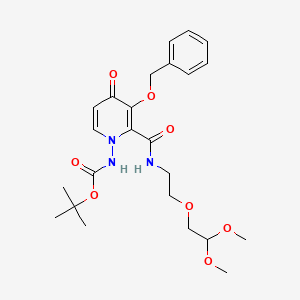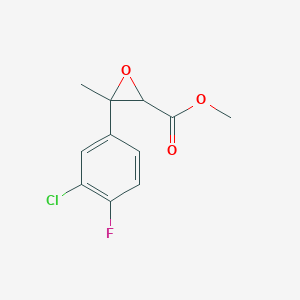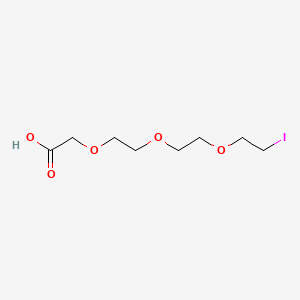
2-Methyl-6-(1-(2-methylcyclopropyl)-1h-tetrazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(1-(2-methylcyclopropyl)-1h-tetrazol-5-yl)aniline is an organic compound that belongs to the class of anilines It features a tetrazole ring attached to an aniline moiety, with a methylcyclopropyl group as a substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(1-(2-methylcyclopropyl)-1h-tetrazol-5-yl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated arene with an amine via a nucleophilic aromatic substitution pathway . This reaction typically requires high temperatures and/or high pressures to ensure high yields.
Another method involves the reduction of nitroarenes to anilines. This can be done using various reducing agents such as hydrogen gas in the presence of a palladium catalyst, or using chemical reducing agents like iron powder in acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration of arenes followed by reduction to the corresponding aniline. The process may also include purification steps such as recrystallization or distillation to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-(1-(2-methylcyclopropyl)-1h-tetrazol-5-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or iron powder in acidic conditions are commonly used.
Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
2-Methyl-6-(1-(2-methylcyclopropyl)-1h-tetrazol-5-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-(1-(2-methylcyclopropyl)-1h-tetrazol-5-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and aniline moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-6-ethyl aniline: Similar structure but lacks the tetrazole ring.
2-Chloro-6-methyl aniline: Contains a chlorine substituent instead of the tetrazole ring.
4-Hydroxy-2-quinolone: Different core structure but shares some functional group similarities.
Uniqueness
2-Methyl-6-(1-(2-methylcyclopropyl)-1h-tetrazol-5-yl)aniline is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H15N5 |
|---|---|
Peso molecular |
229.28 g/mol |
Nombre IUPAC |
2-methyl-6-[1-(2-methylcyclopropyl)tetrazol-5-yl]aniline |
InChI |
InChI=1S/C12H15N5/c1-7-4-3-5-9(11(7)13)12-14-15-16-17(12)10-6-8(10)2/h3-5,8,10H,6,13H2,1-2H3 |
Clave InChI |
YIPMPPICXHAXPP-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1N2C(=NN=N2)C3=CC=CC(=C3N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Iodo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13654506.png)

![tert-butyl (7R,8aS)-7-(1H-tetrazol-5-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13654522.png)
![4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13654530.png)




![3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13654569.png)




